molecular formula C10H6Cl2N2O2 B12585453 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole

Cat. No.: B12585453
M. Wt: 257.07 g/mol
InChI Key: VXLRRJWEOSPDMN-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H6Cl2N2O2. It is characterized by the presence of a pyrazole ring substituted with a 3,5-dichloro-2-hydroxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is unique due to the specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14)

InChI Key

VXLRRJWEOSPDMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Cl)Cl

Origin of Product

United States

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